molecular formula C10H11FO2 B13336251 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one

Cat. No.: B13336251
M. Wt: 182.19 g/mol
InChI Key: UKNRJEIQXFVHSX-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group on a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-hydroxy-5-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propan-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 1-(4-Fluoro-2-oxo-5-methylphenyl)propan-1-one.

    Reduction: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-ol.

    Substitution: 1-(4-Methoxy-2-hydroxy-5-methylphenyl)propan-1-one.

Scientific Research Applications

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and hydroxy groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.

Comparison with Similar Compounds

  • 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
  • 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
  • 1-(4-Propylphenyl)propan-2-one

Uniqueness: 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(4-fluoro-2-hydroxy-5-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11FO2/c1-3-9(12)7-4-6(2)8(11)5-10(7)13/h4-5,13H,3H2,1-2H3

InChI Key

UKNRJEIQXFVHSX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)C)F)O

Origin of Product

United States

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